4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol
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Overview
Description
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted derivatives
Scientific Research Applications
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors .
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol involves its interaction with molecular targets within biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound shares a similar core structure but lacks the carbonyl and hydroxyl functional groups.
4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: This derivative includes a phenyl group, which can influence its chemical and biological properties.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one:
These comparisons highlight the unique features of this compound, such as its specific functional groups and potential for diverse applications.
Properties
CAS No. |
1531851-85-0 |
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Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-hydroxypyridin-4-yl)methanone |
InChI |
InChI=1S/C13H12N2O2S/c16-11-7-14-4-1-10(11)13(17)15-5-2-12-9(8-15)3-6-18-12/h1,3-4,6-7,16H,2,5,8H2 |
InChI Key |
CEXFCOXKYIRLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=C(C=NC=C3)O |
Purity |
95 |
Origin of Product |
United States |
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